

An In-depth Technical Guide to Dihydroherbimycin A: Target Proteins and Cellular Pathways

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Compound of Interest

Compound Name: **Dihydroherbimycin A**

Cat. No.: **B15073711**

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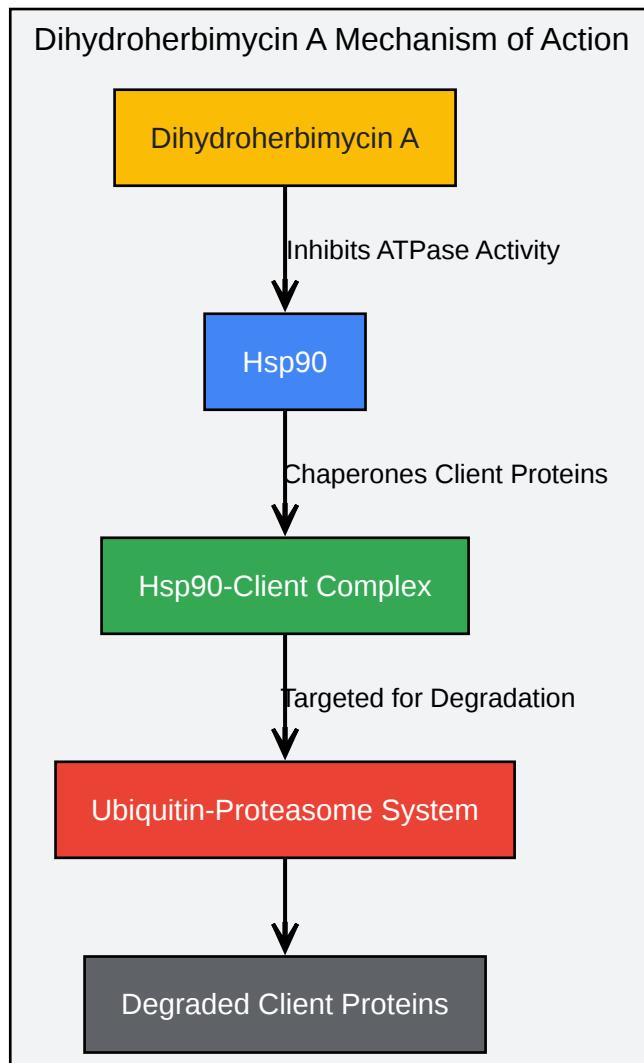
For Researchers, Scientists, and Drug Development Professionals

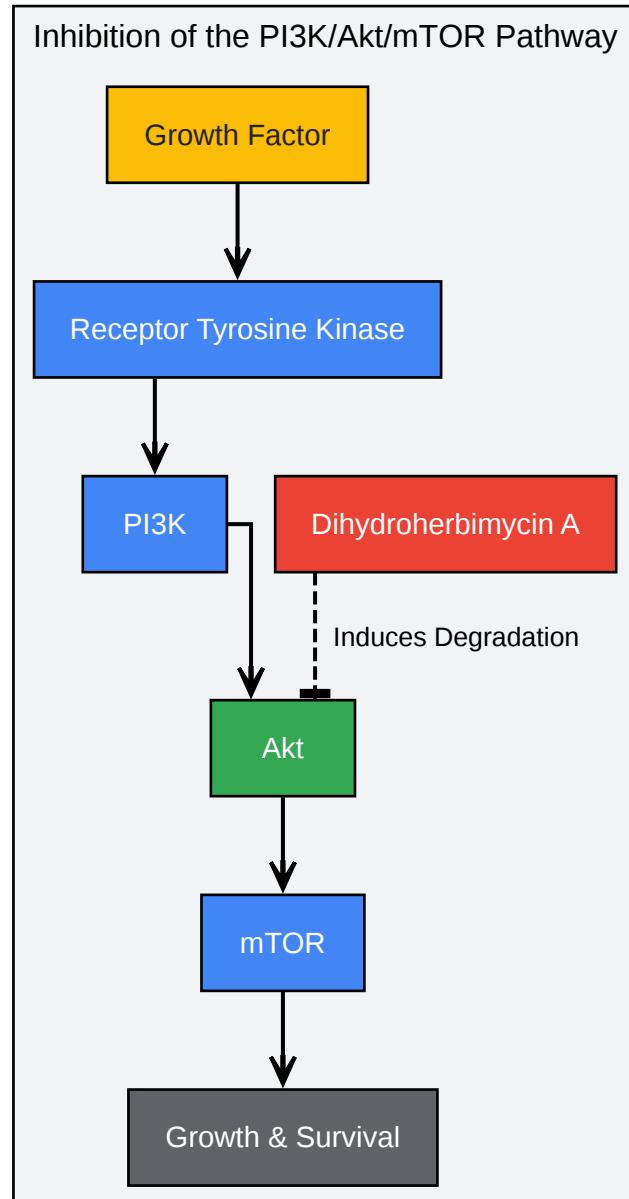
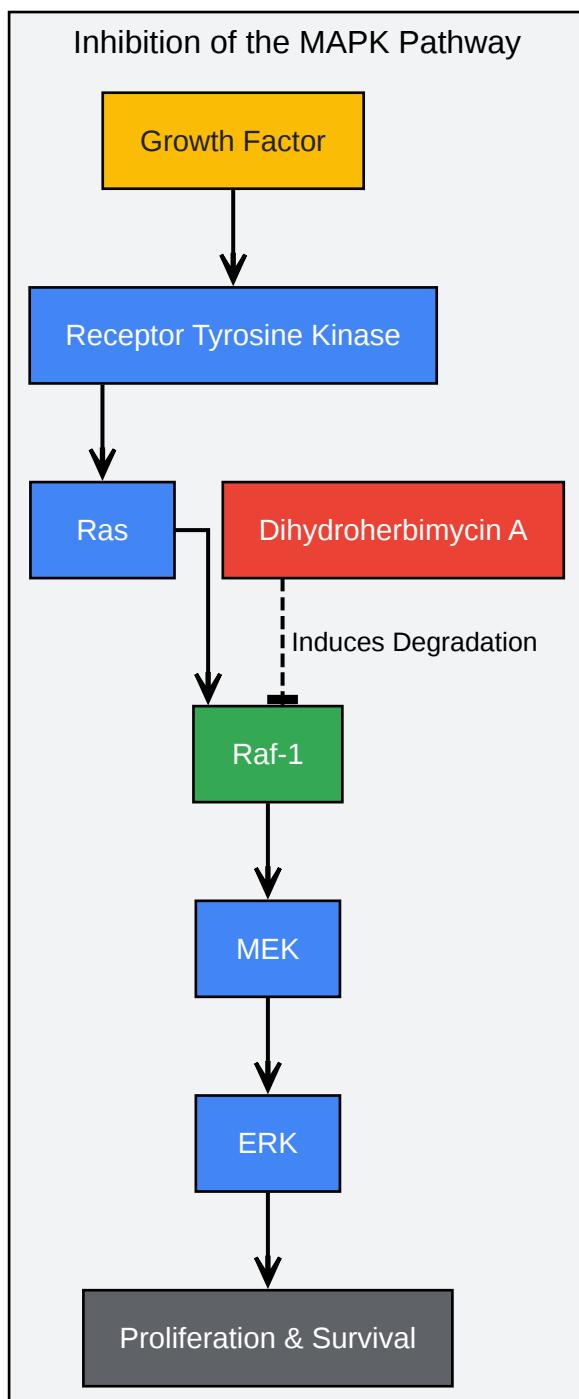
This technical guide provides a comprehensive overview of the molecular targets and cellular pathways affected by **Dihydroherbimycin A**, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The information presented herein is intended to support further research and drug development efforts centered on this promising anti-cancer agent.

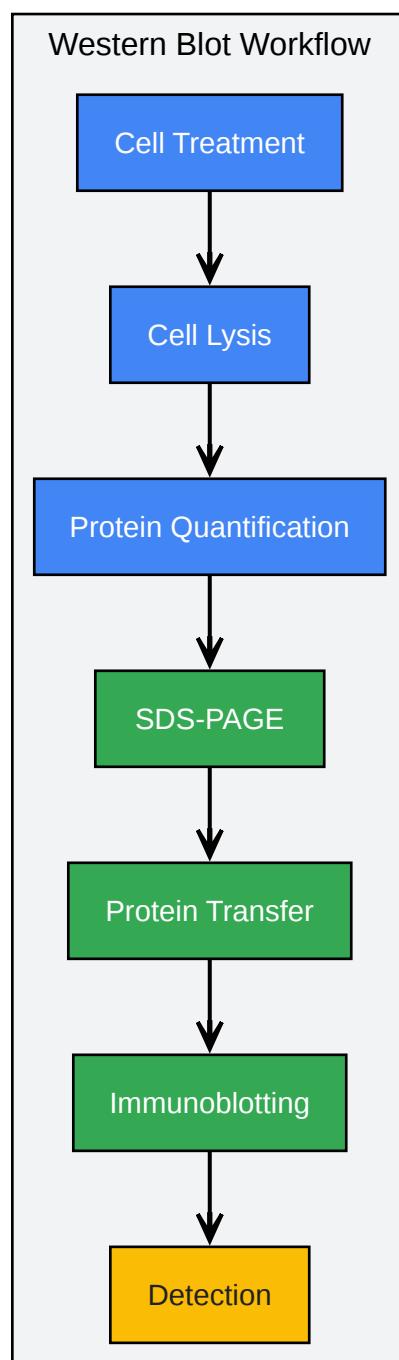
Core Mechanism of Action: Hsp90 Inhibition

Dihydroherbimycin A is a benzoquinone ansamycin antibiotic that exerts its biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90).^{[1][2]} Hsp90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide range of "client" proteins.^{[1][3][4]} Many of these client proteins are oncoproteins and signaling molecules that are critical for the development and progression of cancer.

By binding to the ATP-binding pocket in the N-terminus of Hsp90, **Dihydroherbimycin A** inhibits its ATPase activity. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway.^[1] The simultaneous degradation of multiple oncogenic client proteins underlies the potent anti-tumor activity of **Dihydroherbimycin A**.







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